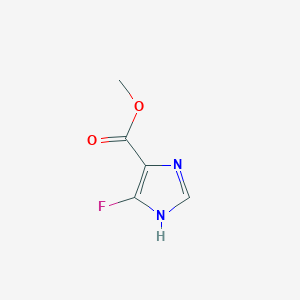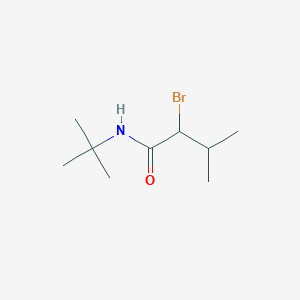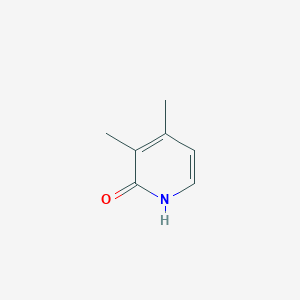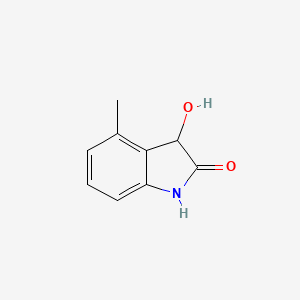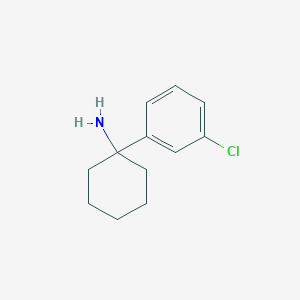
4-Methoxy-2(1H)-pyridinone
Vue d'ensemble
Description
4-Methoxy-2(1H)-pyridinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organic compound with the molecular formula C6H7NO2 and a molar mass of 125.13 g/mol. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthetic Routes : 4-Methoxy-2(1H)-pyridinone derivatives have been synthesized through various methods. For example, 5-Chloro-4-hydroxy-2(1H)-pyridinone, a related compound, was synthesized via a 4-step process, showcasing advantages in procedure, yield, and applicability over other methods (Yano, Ohno, & Ogawa, 1993).
- Structural Analysis : Studies have explored the physical and structural properties of N-substituted 3-hydroxy-2-methyl-4(1H)-pyridinones. This includes investigations into crystal structures, mass spectrometry, and spectroscopies (Nelson, Karpishin, Rettig, & Orvig, 1988).
Biological Applications
- Pharmacological Potential : Synthesis of 4(1H)-pyridinone derivatives and their analgesic and anti-inflammatory activities have been a focus. These compounds showed analgesic activities comparable to aspirin and anti-inflammatory effects similar to indomethacin (Oztürk, Erol, Uzbay, & Aytemir, 2001).
- Metal Chelation and Analytical Applications : New hydrophilic 3-hydroxy-4-pyridinone chelators with ether-derived substituents have been synthesized for potential use in biological, analytical, and agricultural applications, particularly for iron determination in water samples (Moniz et al., 2019).
Therapeutic Research
- Alzheimer's Disease : N-phenyl-3-methoxy-4-pyridinone derivatives have been identified as orally bioavailable agents with potential for Alzheimer's therapy, displaying dual functionalities like H3 receptor antagonism and inhibition of β-amyloid aggregation (Zhang et al., 2020).
- Iron Overload Disorders : Studies on N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones, orally active iron chelators, have shown potential for clinical application in treating iron overload conditions. These compounds demonstrate the ability to remove iron from hepatocytes (Dobbin et al., 1993).
Propriétés
IUPAC Name |
4-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIUQZRSHNDQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



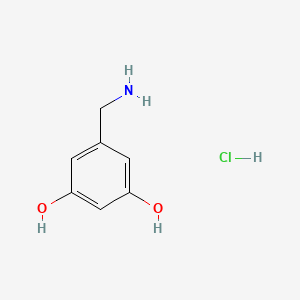

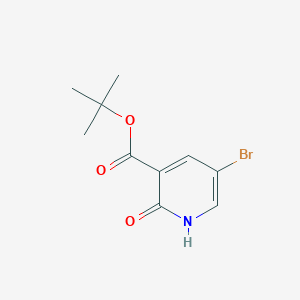
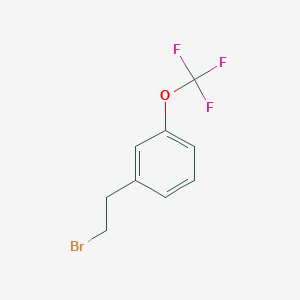
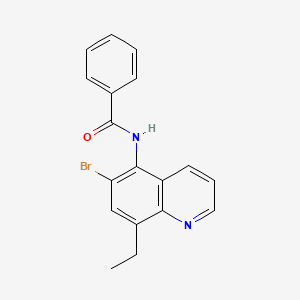
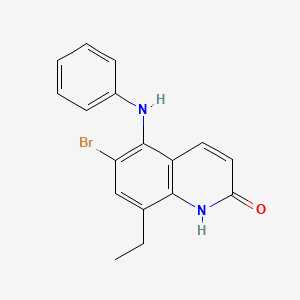
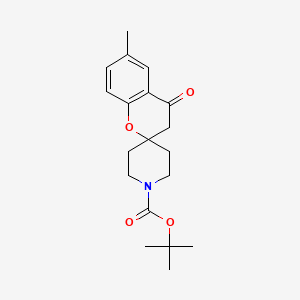

![N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide](/img/structure/B3317310.png)
